1-Decene

Catalog No.
S515758
CAS No.
872-05-9
M.F
C10H20
M. Wt
140.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Decene

CAS Number

872-05-9

Product Name

1-Decene

IUPAC Name

dec-1-ene

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3

InChI Key

AFFLGGQVNFXPEV-UHFFFAOYSA-N

SMILES

CCCCCCCCC=C

Solubility

4.06e-06 M
Miscible in ethanol and ethyl ether
In water, 0.115 mg/l @ 25 °C
Solubility in water, g/100ml: (very poor)
Solubility in water: none

Synonyms

1-Decene; 1-n-Decene; alpha-Decene; CCRIS 5718; Dec-1-ene; Decylene; Dialene 10; Gulftene 10; HSDB 1073.

Canonical SMILES

CCCCCCCCC=C

Description

The exact mass of the compound 1-Decene is 140.1565 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.06e-06 mmiscible in ethanol and ethyl etherin water, 0.115 mg/l @ 25 °csolubility in water, g/100ml: (very poor)solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62122. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: GLAZING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis:

  • Building Block

    Due to its reactive double bond (C=C), 1-decene serves as a valuable building block for synthesizing complex organic molecules. Researchers utilize it in creating polymers, surfactants, and other functional materials through various reactions like metathesis and polymerization [].

  • Reaction Mechanism Studies

    The presence of the double bond in 1-decene makes it a suitable substrate for studying organic reaction mechanisms. By observing its behavior in different reactions, scientists can gain insights into reaction pathways and develop new synthetic methods [].

Material Science:

  • Polymer Research

    -decene plays a role in polymer research, particularly in the development of new types of plastics. It can be used as a co-monomer in polymerization reactions, leading to polymers with specific properties like elasticity or thermal stability.

  • Liquid Crystal Studies

    Certain derivatives of 1-decene exhibit liquid crystal properties. Researchers utilize these materials in investigating liquid crystal behavior and developing novel applications in displays and optoelectronic devices.

Other Research Areas:

  • Catalysis

    While the exact mechanism remains under investigation, 1-decene might function as a ligand in some catalytic reactions. It's believed to act as an electron donor, facilitating desired chemical transformations by supplying electrons to the reaction center [].

  • Biomedical Research

    Although less common, 1-decene has potential applications in biomedical research. Studies suggest its possible use in drug delivery systems or as a starting material for synthesizing biocompatible materials [].

1-Decene is a linear alkene with the molecular formula C10H20C_{10}H_{20} and a molecular weight of approximately 140.3 g/mol. It is characterized by a double bond between the first and second carbon atoms in its chain, making it an unsaturated hydrocarbon. The compound appears as a colorless liquid with a pleasant odor and is known for its low freezing point of -66 °C and boiling point of approximately 170.6 °C . 1-Decene is insoluble in water but soluble in organic solvents, which makes it useful in various industrial applications.

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen can convert 1-decene into decane.
    H2+C10H20C10H22H_2+C_{10}H_{20}\rightarrow C_{10}H_{22}
  • Polymerization: Under suitable conditions, 1-decene can undergo polymerization to form polyethylene, a widely used plastic.
  • Oxidation: It can react with oxygen and strong oxidizing agents, leading to the formation of alcohols and carboxylic acids .
  • Thermal Cracking: At high temperatures (above 600 °C), 1-decene can undergo thermal cracking to yield lighter olefins .

1-Decene can be synthesized through several methods:

  • Cracking of Higher Alkanes: It can be produced via the thermal or catalytic cracking of larger alkanes derived from petroleum.
  • Dehydrogenation of Alkanes: The dehydrogenation of decane can yield 1-decene under specific conditions.
  • Alkylation Reactions: Using alkyl halides and alkenes in the presence of catalysts can also produce 1-decene.
  • Metathesis Reactions: Olefin metathesis involving other alkenes can lead to the formation of 1-decene as well .

1-Decene is utilized in various applications:

  • Polymer Production: It serves as a precursor for the synthesis of polyethylene and other polymers.
  • Surfactants: It is used in the production of surfactants and detergents.
  • Chemical Intermediates: It acts as a building block for various chemical syntheses, including lubricants and additives.
  • Agricultural Chemicals: Some formulations in agrochemicals utilize derivatives of 1-decene .

Research on interaction studies involving 1-decene primarily focuses on its reactivity with other chemicals. For instance, it has been shown to react with hydroxyl radicals in the atmosphere, which influences its environmental fate . Additionally, studies have indicated that it may interact with various biological systems, though detailed mechanisms remain under investigation.

Several compounds share structural similarities with 1-decene. Here are some notable examples:

CompoundMolecular FormulaCharacteristics
HexadecaneC16H34C_{16}H_{34}Saturated hydrocarbon; higher boiling point; used as a standard in chromatography.
OctadeceneC18H36C_{18}H_{36}Unsaturated hydrocarbon; used in polymer production.
NonadeceneC19H38C_{19}H_{38}Longer chain alkene; less common but used in specialty applications.
PropyleneC3H6C_{3}H_{6}Smaller alkene; widely used as a feedstock for polypropylene production.

Uniqueness of 1-Decene:

  • Unlike saturated hydrocarbons like hexadecane, 1-decene's unsaturation allows for additional chemical reactivity.
  • Its specific chain length (ten carbon atoms) makes it particularly useful for producing high-performance polymers compared to shorter-chain alkenes like propylene.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid; OtherSolid
GasVapor; Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

5.7

Exact Mass

140.1565

Boiling Point

339.1 °F at 760 mm Hg (USCG, 1999)
170.5 °C
170.56 °C @ 760 mm Hg
172 °C
146-170 °C

Flash Point

128 °F (USCG, 1999)
LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP)
46 °C c.c.
45 °C c.c.

Vapor Density

4.84 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

0.741 at 68 °F (USCG, 1999)
0.7408 @ 20 °C/4 °C
Relative density (water = 1): 0.74
0.74 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

5.7 (LogP)
log Kow= 5.70
8
5.12

Odor

PLEASANT

Appearance

Solid powder

Melting Point

-87.3 °F (USCG, 1999)
-66.3 °C
-66 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O4U4C718P

GHS Hazard Statements

Aggregated GHS information provided by 797 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 797 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 784 of 797 companies with hazard statement code(s):;
H226 (98.21%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.58%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (86.35%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.67 mmHg
1.67 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.23
Vapor pressure, kPa at 20 °C: 0.227

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

872-05-9
68037-01-4
68855-58-3
25189-70-2
37309-58-3
25339-53-1

Biological Half Life

4.47 Days

Use Classification

GLAZING_AGENT; -> JECFA Functional Classes
Fatty Acyls [FA] -> Hydrocarbons [FA11]
Cosmetics -> Binding; Emollient

Methods of Manufacturing

OLIGOMERIZATION OF ETHYLENE USING TRIETHYLALUMINUM CATALYST AND FRACTIONAL DISTILLATION OF THE RESULTING ALPHA-OLEFIN MIXTURE
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Transportation equipment manufacturing
Wholesale and retail trade
1-Decene, homopolymer, hydrogenated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Decene: ACTIVE
1-Decene, homopolymer: ACTIVE
Decene, homopolymer: ACTIVE

Analytic Laboratory Methods

IDENTIFICATION OF 1-DECENE BY A DIRECTLY COMBINED GC-INFRARED SPECTROMETRIC SYSTEM.

Dates

Modify: 2023-08-15
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